molecular formula C12H10BrNO4S B14918259 [1-(4-Bromo-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-acetic acid

[1-(4-Bromo-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-acetic acid

Cat. No.: B14918259
M. Wt: 344.18 g/mol
InChI Key: KGZCUWGBMQARDM-UHFFFAOYSA-N
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Description

[1-(4-Bromo-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-acetic acid is a complex organic compound with the molecular formula C12H10BrNO4S. This compound features a bromophenyl group, a pyrrolidine ring, and a sulfanyl-acetic acid moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Bromo-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-acetic acid typically involves multiple steps, starting with the preparation of the bromophenyl derivative. One common method involves the bromination of phenylacetic acid, followed by the introduction of the pyrrolidine ring through a cyclization reaction. The final step involves the addition of the sulfanyl group under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Bromo-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Bromo-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the bromophenyl and pyrrolidine moieties makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [1-(4-Bromo-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-acetic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-Bromo-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid
  • 2-(1-(2,4-Dimethyl-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid
  • 2-(1-(2,3-Dimethyl-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid

Uniqueness

Compared to similar compounds, [1-(4-Bromo-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-acetic acid is unique due to its specific combination of functional groups. The presence of the bromophenyl group enhances its reactivity and potential for substitution reactions, while the pyrrolidine ring provides structural rigidity and the ability to form stable interactions with biological targets.

Properties

Molecular Formula

C12H10BrNO4S

Molecular Weight

344.18 g/mol

IUPAC Name

2-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetic acid

InChI

InChI=1S/C12H10BrNO4S/c13-7-1-3-8(4-2-7)14-10(15)5-9(12(14)18)19-6-11(16)17/h1-4,9H,5-6H2,(H,16,17)

InChI Key

KGZCUWGBMQARDM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SCC(=O)O

solubility

>51.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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